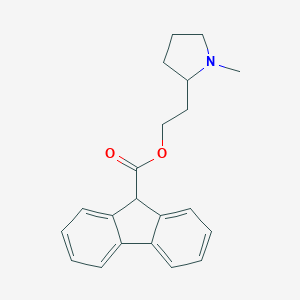
2-(1-methylpyrrolidin-2-yl)ethyl 9H-fluorene-9-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Pyrrolidinemethanol, 1-methyl-, 9-fluorenecarboxylate is a chemical compound that combines the structural features of pyrrolidine, methanol, and fluorenecarboxylate
準備方法
The synthesis of 2-Pyrrolidinemethanol, 1-methyl-, 9-fluorenecarboxylate typically involves the reaction of 1-methyl-2-pyrrolidinemethanol with 9-fluorenecarboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction proceeds through the formation of an ester bond between the hydroxyl group of 1-methyl-2-pyrrolidinemethanol and the carboxyl group of 9-fluorenecarboxylic acid.
化学反応の分析
2-Pyrrolidinemethanol, 1-methyl-, 9-fluorenecarboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of amides or thioesters.
科学的研究の応用
2-Pyrrolidinemethanol, 1-methyl-, 9-fluorenecarboxylate has several scientific research applications:
Organic Synthesis: It can be used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound’s structural features make it a potential candidate for the development of new pharmaceuticals.
Catalysis: It can serve as a ligand in catalytic asymmetric reactions, enhancing the selectivity and efficiency of the reactions.
作用機序
The mechanism of action of 2-Pyrrolidinemethanol, 1-methyl-, 9-fluorenecarboxylate depends on its specific application. In catalytic reactions, it acts as a ligand, coordinating with metal centers to form active catalytic species. In medicinal chemistry, its mechanism of action would depend on its interaction with biological targets, such as enzymes or receptors, potentially modulating their activity.
類似化合物との比較
2-Pyrrolidinemethanol, 1-methyl-, 9-fluorenecarboxylate can be compared with similar compounds such as:
1-Methyl-2-pyrrolidinemethanol: This compound lacks the fluorenecarboxylate group, making it less versatile in certain applications.
9-Fluorenecarboxylic acid: This compound lacks the pyrrolidinemethanol moiety, limiting its use in specific synthetic routes.
2-Pyrrolidinemethanol:
The unique combination of structural features in 2-Pyrrolidinemethanol, 1-methyl-, 9-fluorenecarboxylate makes it a valuable compound in various scientific research fields.
特性
CAS番号 |
102449-21-8 |
|---|---|
分子式 |
C21H23NO2 |
分子量 |
321.4 g/mol |
IUPAC名 |
2-(1-methylpyrrolidin-2-yl)ethyl 9H-fluorene-9-carboxylate |
InChI |
InChI=1S/C21H23NO2/c1-22-13-6-7-15(22)12-14-24-21(23)20-18-10-4-2-8-16(18)17-9-3-5-11-19(17)20/h2-5,8-11,15,20H,6-7,12-14H2,1H3 |
InChIキー |
NIOZENOKDBIEHX-UHFFFAOYSA-N |
SMILES |
CN1CCCC1CCOC(=O)C2C3=CC=CC=C3C4=CC=CC=C24 |
正規SMILES |
CN1CCCC1CCOC(=O)C2C3=CC=CC=C3C4=CC=CC=C24 |
同義語 |
2-(1-methylpyrrolidin-2-yl)ethyl 9H-fluorene-9-carboxylate |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















